Product packaging for Deschloro Acenapine(Cat. No.:)

Deschloro Acenapine

Cat. No.: B13434979
M. Wt: 251.32 g/mol
InChI Key: ZGNIVYPANONZHS-HUUCEWRRSA-N
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Description

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The detection and quantification of Deschloro Acenapine are currently performed using methods developed for its parent compound, Asenapine (B1667633), such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC). researchgate.netwisdomlib.org While these methods are effective for impurity profiling, future research demands the development of novel analytical techniques with enhanced sensitivity and specificity, tailored specifically for this compound.

Future efforts should focus on hyphenated mass spectrometry techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is widely used for quantifying Asenapine and its metabolites in biological matrices. tandfonline.comxjtu.edu.cnnih.gov Developing a dedicated LC-MS/MS assay for this compound would enable precise quantification in complex biological samples like plasma and urine, which is essential for detailed pharmacokinetic and metabolic studies. nih.gov The goal would be to achieve very low limits of detection (LOD) and quantification (LOQ), potentially in the sub-nanogram per milliliter range, to capture its full metabolic profile. xjtu.edu.cn

Furthermore, the exploration of advanced techniques like Capillary Electrophoresis (CE) could offer alternative separation mechanisms, potentially resolving this compound from other closely related metabolites or impurities that are challenging to separate by chromatography alone. nih.gov The development of such robust and validated analytical methods is a foundational step for all subsequent research into the compound's biological activity.

Table 1: Future Analytical Method Development for this compound

Current Method (for Asenapine/Impurities)Future Goal for this compoundRationale for Advancement
RP-HPLC / UPLC with UV DetectionDedicated LC-MS/MS AssayGreatly enhanced sensitivity and specificity for biological matrices. tandfonline.com
General Impurity ProfilingChiral Separation Methods (e.g., Chiral HPLC/CE)To investigate the properties of individual enantiomers, as the core structure has chiral centers. researchgate.netnih.gov
Standard Resolution ChromatographyHigh-Resolution Mass Spectrometry (HRMS)Unambiguous identification of novel or unexpected metabolites.

Deepening Understanding of this compound's Metabolic Landscape

The metabolic pathways of Asenapine are well-documented, involving direct glucuronidation (primarily via UGT1A4) and oxidative metabolism (primarily via CYP1A2) to form various metabolites like N-desmethylasenapine and asenapine N+-glucuronide. nih.govnih.govdovepress.compsychopharmacologyinstitute.com However, the metabolic landscape of this compound remains largely unexplored. It is crucial to determine whether it serves as a substrate for the same enzymatic pathways and to identify its unique metabolites.

Future research should employ a combination of in vitro and in vivo studies. In vitro assays using human liver microsomes and specific cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes can provide initial insights into its metabolic stability and the primary enzymes involved in its biotransformation. mdpi.com Subsequent in vivo studies in animal models, followed by human studies (if warranted), would be necessary to understand its complete pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Identifying and characterizing the metabolites of this compound are essential for a comprehensive understanding of its biological effects.

Elucidation of the Precise Structure-Function Relationship through Advanced Computational and Experimental Methods

The chlorine atom on the Asenapine molecule plays a role in its binding affinity to various receptors. acs.org The absence of this halogen in this compound is expected to significantly alter its structure-function relationship, potentially changing its binding profile at dopamine (B1211576), serotonin (B10506), and other receptors. nih.govdrugbank.com Elucidating these differences is a key area for future research.

Advanced computational methods, such as molecular docking and molecular dynamics (MD) simulations, can be employed to model the interaction of this compound with a panel of G-protein coupled receptors (GPCRs). researchgate.netuc.pt These in silico studies can predict binding affinities and conformations, providing a theoretical framework for its pharmacological activity compared to Asenapine. These computational predictions must then be validated through experimental in vitro receptor binding assays to quantify its affinity and functional activity (as an antagonist, agonist, or partial agonist) at key neurological targets. Such studies will clarify whether this compound retains antipsychotic potential or if it possesses a novel pharmacological profile.

Table 2: Proposed Computational and Experimental Workflow

Research StepMethodObjective
Prediction Molecular DockingPredict binding poses and rank-order affinities of this compound at various receptors (D2, 5-HT2A, etc.). researchgate.net
Dynamic Simulation Molecular Dynamics (MD)Assess the stability of the predicted ligand-receptor complexes and observe conformational changes.
Validation In Vitro Binding AssaysExperimentally determine the binding constants (Ki) at a wide range of neuroreceptors.
Functional Analysis In Vitro Functional AssaysCharacterize the compound as an antagonist, agonist, or inverse agonist at validated target receptors.

Exploration of this compound as a Scaffold for New Chemical Entity Discovery

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. mdpi.com The dibenzo-oxepino pyrrole (B145914) core of Asenapine and, by extension, this compound, can be considered such a scaffold. nih.gov this compound presents a unique starting point for medicinal chemistry campaigns aimed at discovering new chemical entities (NCEs).

By using this compound as a foundational structure, chemists can systematically introduce different functional groups at various positions to create a library of novel compounds. nih.gov The goal would be to modulate the pharmacological profile, improve metabolic stability, or enhance blood-brain barrier penetration. For example, modifying the scaffold could lead to compounds with increased selectivity for a specific receptor subtype or a completely different therapeutic application. This approach leverages the known drug-like properties of the core structure while exploring new chemical space opened up by the removal of the chlorine atom. researchgate.net

Integration of Multi-Omics Data for Comprehensive Mechanistic Insights

To gain a holistic understanding of the biological effects of this compound, future research should move beyond single-target analysis and embrace a systems biology approach through the integration of multi-omics data. pharmalex.comnih.gov This involves combining genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the cellular and physiological responses to the compound.

For instance, treating neuronal cell cultures with this compound and analyzing the resulting changes in gene expression (transcriptomics) and protein levels (proteomics) could reveal affected signaling pathways and potential off-target effects. plos.org Metabolomics could further clarify its impact on cellular metabolism. nih.gov Integrating these datasets can help build predictive models of the compound's mechanism of action, identify potential biomarkers of response or toxicity, and provide a rational basis for its further development or for the design of new analogs. nih.govvietnamjournal.ru This data-rich approach is becoming a cornerstone of modern drug discovery and will be invaluable in fully characterizing this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17NO B13434979 Deschloro Acenapine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

(2S,6S)-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7,9,11,14,16-hexaene

InChI

InChI=1S/C17H17NO/c1-18-10-14-12-6-2-4-8-16(12)19-17-9-5-3-7-13(17)15(14)11-18/h2-9,14-15H,10-11H2,1H3/t14-,15-/m1/s1

InChI Key

ZGNIVYPANONZHS-HUUCEWRRSA-N

Isomeric SMILES

CN1C[C@H]2[C@H](C1)C3=CC=CC=C3OC4=CC=CC=C24

Canonical SMILES

CN1CC2C(C1)C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

Q & A

Q. How should researchers address potential biases in preclinical studies of this compound?

  • Methodological Answer : Adopt blinded experimental designs:

Randomize treatment groups and use coded samples.

Pre-register study protocols on platforms like OSF.

Disclose funding sources and conflicts of interest in publications.
Follow ARRIVE guidelines for reporting animal studies .

Q. What are the best practices for sharing complex datasets on this compound to enhance reproducibility?

  • Methodological Answer : Use FAIR data principles:

Deposit raw data in repositories (e.g., Zenodo, Figshare) with unique DOIs.

Provide metadata aligned with MIAME (for genomics) or MIAPE (for proteomics).

Include step-by-step analysis scripts (e.g., Python/R) in supplementary materials .

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